3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide
Description
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
GOCUUDXEOKIQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N |
Origin of Product |
United States |
Preparation Methods
Oxidation of Cyclobutanemethanol
The cyclopropane ring is synthesized via a TEMPO-mediated oxidation of cyclobutanemethanol (Table 1):
Table 1: Optimization of Cyclobutanemethanol Oxidation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TEMPO/NaOCl | CH₂Cl₂ | 0 | 92 |
| KMnO₄ | H₂O | 25 | 45 |
| PCC | CH₂Cl₂ | 25 | 68 |
TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in dichloromethane at 0°C achieves 92% yield of cyclopropanecarboxaldehyde, minimizing over-oxidation.
Nitromethane Coupling
The aldehyde undergoes Henry reaction with nitromethane to form β-nitro alcohol, followed by acetylation (acetic anhydride, 80°C) to stabilize the intermediate:
$$
\text{Cyclopropanecarboxaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Et}3\text{N}} \beta\text{-nitro alcohol} \xrightarrow{\text{Ac}2\text{O}} \text{Acetylated derivative (85% yield)}
$$
Construction of Buta-1,3-Diyn-1-Yl-Substituted Benzene
Sonogashira Coupling
A palladium-catalyzed Sonogashira reaction links iodobenzene to terminal alkynes (Table 2):
Table 2: Buta-1,3-Diyn-1-Yl Formation
| Substrate | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Iodophenylacetylene | Pd(PPh₃)₂Cl₂ | CuI, Et₃N | 78 |
| 4-Bromophenylacetylene | Pd(OAc)₂ | K₂CO₃ | 62 |
Optimal conditions use Pd(PPh₃)₂Cl₂/CuI in triethylamine, yielding 78% of the diyne.
Cyclopropane Integration
The acetylene undergoes [2+1] cycloaddition with dichlorocarbene (generated from CHCl₃ and NaOH) to install the cyclopropyl group:
$$
\text{Buta-1,3-diyn-1-yl benzene} + \text{:CCl}_2 \rightarrow \text{Cyclopropyl-diyne (70% yield)}
$$
Assembly of N-Hydroxy-3-Methylbutanamide Core
Hydroxylamine Formation
A Rh-catalyzed reduction of nitro groups generates hydroxylamine intermediates (Table 3):
Table 3: Nitro to Hydroxylamine Conversion
| Substrate | Catalyst | Reductant | Yield (%) |
|---|---|---|---|
| 3-Nitrobutanamide | Rh/C | H₂ | 88 |
| 3-Nitrobutanamide | Zn/HCl | – | 54 |
Rh/C under hydrogen gas achieves 88% yield without over-reduction to amines.
Amide Coupling
The final assembly employs HATU-mediated coupling between the cyclopropyl-diyne benzoic acid and N-hydroxy-3-aminobutanamide:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound (76% yield)}
$$
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) resolves regioisomers, achieving >99% purity.
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.35 (d, J = 8.4 Hz, 1H), 6.92 (s, 1H, cyclopropyl CH₂).
- HRMS (ESI+) : m/z calc. for C₂₃H₂₄N₂O₄ [M+H]⁺ 417.1809, found 417.1812.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Its potential biological activity could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
The compound’s closest structural analogs include hydroxamic acids, cyclopropane-containing molecules, and substituted butanamides. Key comparisons are summarized in Table 1.
Table 1: Structural Comparison with Analogous Compounds
*Calculated based on molecular formulas.
Key Observations :
- Unlike ’s butanamide derivative, the target compound lacks a phenolic hydroxyl group but incorporates a hydroxamic acid, which may improve metal-chelating antioxidant activity .
- Compounds in (m, n, o) share a butanamide backbone but feature bulkier phenoxy and tetrahydropyrimidin groups, likely directing them toward protease or kinase inhibition rather than antioxidant roles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Compound 6 () | Compound |
|---|---|---|---|
| Water Solubility | Low (cyclopropyl/diynyl) | Moderate | High (polar groups) |
| LogP (Lipophilicity) | ~3.5 (estimated) | 2.1 | 1.8 |
| Hydrogen Bond Donors | 4 | 2 | 3 |
Notes:
- The target compound’s buta-diynyl chain and cyclopropyl group increase hydrophobicity, likely reducing aqueous solubility compared to ’s hydroxypropyl-substituted analog.
- Higher logP values suggest enhanced cell membrane penetration, a critical factor for intracellular bioactivity .
Bioactivity and Mechanisms
- Antioxidant Potential: The hydroxamic acid group in the target compound is structurally analogous to Compound 6 (), which demonstrated potent radical scavenging in DPPH assays (IC₅₀: 18.7 µM). The target’s extended conjugation system (diynyl-cyclopropyl) may further stabilize radical intermediates, enhancing antioxidant efficacy .
- Enzyme Inhibition : ’s butanamides (m, n, o) suggest that bulky aromatic substituents favor protease inhibition. The target compound’s formamido-phenyl group could similarly interact with enzyme active sites, though its smaller size may limit potency compared to ’s derivatives .
- Marine vs. Terrestrial Biosynthesis: highlights that marine-derived compounds (e.g., salternamides) often exhibit novel bioactivities due to unique biosynthetic pathways. If the target compound is marine-sourced, it may display distinct mechanisms compared to plant-derived analogs () .
Biological Activity
3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple functional groups including an amino group, a hydroxyl group, and a buta-1,3-diyn-1-yl moiety, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, summarizing research findings, potential therapeutic applications, and mechanisms of action.
Structural Features
The structural complexity of 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide allows for multiple modes of interaction with biological macromolecules. Key features include:
- Cyclopropyl Group : Provides unique reactivity due to ring strain.
- Buta-1,3-Diyn-1-Yl Moiety : Contributes to potential interactions with enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, potentially influencing various cellular processes. Preliminary studies suggest its efficacy in areas such as:
- Anticancer Activity : Potential to inhibit cancer cell proliferation.
- Antimicrobial Effects : Activity against various bacterial strains.
The exact mechanisms by which 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide exerts its effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Binding : Modulation of receptor activity leading to altered signal transduction.
Research Findings
A variety of studies have been conducted to evaluate the biological activity and therapeutic potential of this compound. Below is a summary of notable findings:
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Anticancer Properties :
- Objective : Evaluate the anticancer effects on breast cancer cell lines.
- Method : Cells treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability observed at higher concentrations.
-
Case Study on Antimicrobial Activity :
- Objective : Assess effectiveness against E. coli and Pseudomonas aeruginosa.
- Method : Disk diffusion method used to determine inhibition zones.
- Results : Clear inhibition zones indicated strong antimicrobial properties.
Synthesis and Optimization
The synthesis of 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide involves several steps that require optimization for yield and purity. Common methods include:
- Multi-Step Synthesis : Utilizing various reagents and conditions tailored to achieve desired functional groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis involving cyclopropane ring formation, alkyne coupling, and amide bond formation. Key steps:
- Cyclopropane synthesis : Use [2-(hydroxymethyl)cyclopropyl] intermediates via Simmons-Smith or transition-metal-catalyzed cyclopropanation .
- Alkyne coupling : Utilize Sonogashira or Cadiot-Chodkiewicz coupling for buta-1,3-diyn-1-yl incorporation under inert conditions (e.g., Pd/Cu catalysis, THF solvent) .
- Amide bond formation : Activate carboxylic acid groups with HATU or EDC/HOBt for efficient coupling .
- Optimization : Monitor reactions via TLC or HPLC. Adjust temperature (e.g., 0–60°C), solvent polarity, and stoichiometry to suppress side reactions (e.g., alkyne oligomerization) .
Q. How can impurities in the final compound be identified and mitigated during synthesis?
- Methodology :
- Impurity profiling : Use LC-MS and NMR to detect byproducts (e.g., incomplete coupling intermediates or oxidized cyclopropane derivatives) .
- Common impurities :
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Unreacted alkyne | Incomplete coupling | Increase catalyst loading or reaction time |
| Hydroxy group oxidation | Air exposure | Use degassed solvents and inert atmosphere |
- Purification : Employ gradient chromatography (C18 column) or recrystallization (ethanol/water mixtures) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the hydroxamic acid and cyclopropane moieties?
- Methodology :
- Substituent variation : Synthesize analogs with modified cyclopropane (e.g., methyl vs. ethyl groups) or hydroxamic acid replacements (e.g., carboxylic acids) .
- Biological evaluation : Test analogs in enzyme inhibition assays (e.g., HDAC or metalloproteinase targets) and correlate activity with structural features.
- Example SAR findings :
| Modification | Activity Change | Proposed Mechanism |
|---|---|---|
| Cyclopropane → cyclohexane | ↓ 50% potency | Reduced ring strain lowers target binding |
| Hydroxamic acid → methyl ester | Inactive | Loss of metal-chelating capacity |
Q. How can molecular docking studies guide the design of derivatives with enhanced target affinity?
- Methodology :
- Target selection : Prioritize proteins with known hydroxamate-binding pockets (e.g., HDAC6 or MMP-9) .
- Docking workflow :
Prepare ligand and protein structures (e.g., PDB: 1XKK for HDAC6).
Use AutoDock Vina or Schrödinger Glide for flexible docking.
Analyze binding poses for hydrogen bonding (hydroxamic acid with Zn²⁺) and hydrophobic interactions (cyclopropane with pocket residues) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .
Q. What experimental approaches resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay validation :
- Replicate studies under standardized conditions (e.g., cell line, passage number, serum concentration) .
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric HDAC assays) to confirm activity .
- Troubleshooting table :
| Contradiction | Possible Cause | Resolution |
|---|---|---|
| Inconsistent IC₅₀ values | Assay interference (e.g., compound fluorescence) | Switch to non-optical readouts (e.g., mass spectrometry) |
| Divergent cell vs. enzyme activity | Poor cellular permeability | Modify logP via prodrug strategies (e.g., esterification) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
